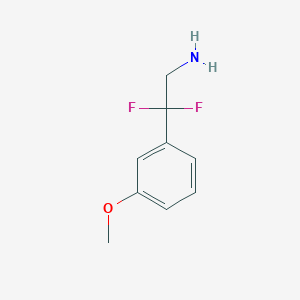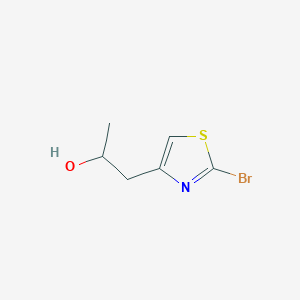
1-(2-Bromothiazol-4-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromothiazol-4-yl)propan-2-ol is an organic compound that belongs to the class of thiazole derivatives It features a bromine atom attached to the thiazole ring and a hydroxyl group on the propanol chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromothiazol-4-yl)propan-2-ol typically involves the bromination of thiazole followed by the introduction of the propanol group. One common method is the reaction of 2-bromothiazole with propylene oxide under acidic or basic conditions to yield the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as sulfuric acid or sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the bromination of thiazole in large-scale reactors followed by the addition of propanol under controlled temperature and pressure conditions. The use of automated systems helps in maintaining the purity and efficiency of the production process.
化学反応の分析
Types of Reactions: 1-(2-Bromothiazol-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of thiazole-propanol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: 1-(2-Thiazolyl)propan-2-one.
Reduction: 1-(2-Thiazolyl)propan-2-ol.
Substitution: 1-(2-Aminothiazol-4-yl)propan-2-ol or 1-(2-Thiazolylthio)propan-2-ol.
科学的研究の応用
1-(2-Bromothiazol-4-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
作用機序
The mechanism of action of 1-(2-Bromothiazol-4-yl)propan-2-ol involves its interaction with various molecular targets. The bromine atom and thiazole ring can form strong interactions with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
類似化合物との比較
1-Bromo-2-propanol: A secondary alcohol with a similar structure but lacks the thiazole ring.
2-(4-Bromothiazole)propan-2-ol: A closely related compound with slight structural variations.
Propan-1-ol: A simple alcohol without the bromine or thiazole functionalities.
Uniqueness: 1-(2-Bromothiazol-4-yl)propan-2-ol is unique due to the presence of both the bromine atom and the thiazole ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, particularly in medicinal chemistry and organic synthesis.
特性
分子式 |
C6H8BrNOS |
|---|---|
分子量 |
222.11 g/mol |
IUPAC名 |
1-(2-bromo-1,3-thiazol-4-yl)propan-2-ol |
InChI |
InChI=1S/C6H8BrNOS/c1-4(9)2-5-3-10-6(7)8-5/h3-4,9H,2H2,1H3 |
InChIキー |
VUROCLUJTIROAS-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CSC(=N1)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}but-2-ynoicacid](/img/structure/B15321633.png)
![3-{Spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine](/img/structure/B15321648.png)
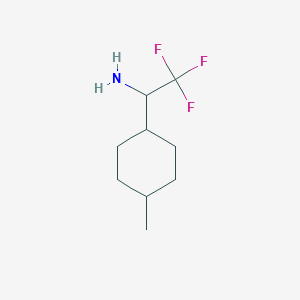
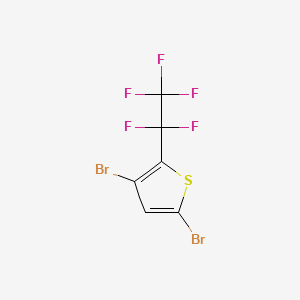

![2-[(3,5-Dichloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid](/img/structure/B15321675.png)
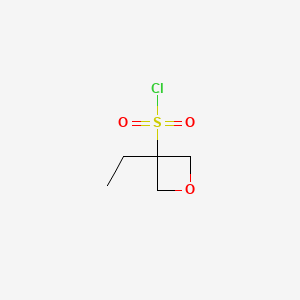


![4-[(1R)-1-aminoethyl]-2,6-dimethoxyphenol](/img/structure/B15321699.png)
